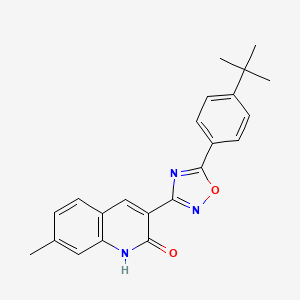![molecular formula C17H20N2O3S B7718656 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide CAS No. 755016-43-4](/img/structure/B7718656.png)
3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide, also known as PEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP belongs to the class of sulfonamide compounds, which are known for their antibacterial and antitumor properties.
Aplicaciones Científicas De Investigación
3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Several studies have shown that 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide can induce cell death in various cancer cell lines, including breast, colon, and lung cancer cells. 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the activity of certain enzymes involved in cell proliferation.
In addition to its anticancer properties, 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide has also been studied for its potential use as an antibacterial agent. Studies have shown that 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide has also been shown to have antifungal properties, inhibiting the growth of Candida albicans.
Mecanismo De Acción
The mechanism of action of 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell proliferation and growth. 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide can induce oxidative stress and DNA damage in cancer cells, leading to their death. 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and growth, leading to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide in lab experiments is its potential as a potent anticancer and antibacterial agent. However, one of the limitations of using 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide. One area of research is the development of more potent and selective analogs of 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide for use as anticancer and antibacterial agents. Another area of research is the study of the molecular mechanisms underlying the anticancer and antibacterial properties of 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide. Additionally, the potential use of 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide as a therapeutic agent for other diseases, such as Alzheimer's disease, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide involves the reaction of 4-aminobenzene sulfonamide with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropionamide to yield 3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide.
Propiedades
IUPAC Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(15-5-3-2-4-6-15)19-23(21,22)16-10-7-14(8-11-16)9-12-17(18)20/h2-8,10-11,13,19H,9,12H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQBOEIJCXWYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(1-Phenylethyl)sulfamoyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


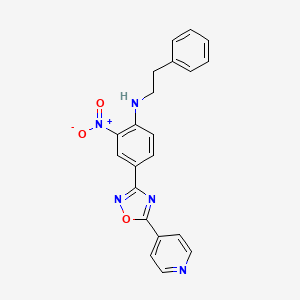


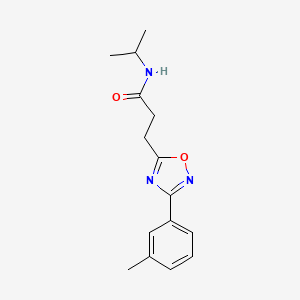
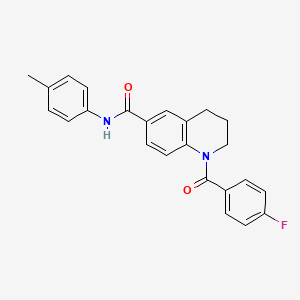

![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)

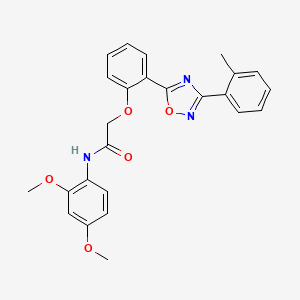
![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)

